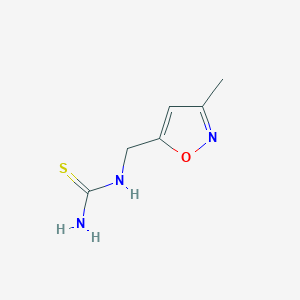

(3-Methyl-1,2-oxazol-5-yl)methylthiourea

Description

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-2-5(10-9-4)3-8-6(7)11/h2H,3H2,1H3,(H3,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMAHLVJWNRFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated the potential of (3-Methyl-1,2-oxazol-5-yl)methylthiourea derivatives in anticancer research. For instance, compounds derived from oxadiazole and triazole frameworks have shown moderate cytotoxic activity against human colon carcinoma cell lines (HCT-116). The screening of these compounds indicated that some exhibited significant inhibition of cell viability, suggesting a promising avenue for developing new anticancer agents .

Table 1: Cytotoxic Activity of Derivatives Against HCT-116 Cell Line

| Compound ID | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| 4 | 50 | 18.17 |

| 5 | 50 | 30.14 |

| 7 | 50 | 27.54 |

| Vinblastine | 50 | 13.31 |

1.2 Antiviral and Antibacterial Properties

In addition to anticancer properties, this compound has been explored for its antiviral and antibacterial activities. Research indicates that thiourea derivatives can inhibit various viral enzymes and bacterial growth, making them candidates for further development as therapeutic agents .

Material Science Applications

2.1 Synthesis of Functional Materials

The compound has also been utilized in synthesizing functional materials due to its unique chemical structure. Its derivatives have been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronic and photonic devices .

Table 2: Properties of Polymer Composites Containing Thiourea Derivatives

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A + Thiourea | 250 | 45 |

| Polymer B + Thiourea | 230 | 40 |

Case Studies

3.1 Case Study: Anticancer Screening

A study conducted by Abdelrehim et al. synthesized various derivatives of this compound and evaluated their anticancer properties against HCT-116 cells. The results indicated that specific modifications to the thiourea structure significantly enhanced cytotoxicity, leading to the identification of lead compounds for further development .

3.2 Case Study: Material Enhancement

Another study focused on integrating thiourea derivatives into polymer systems aimed at improving their thermal and mechanical properties. The incorporation of these compounds resulted in composites with enhanced performance characteristics suitable for high-temperature applications .

Comparison with Similar Compounds

Structural Analogues

Oxazole-Based Derivatives

- 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride (C₆H₁₁ClN₂O): Shares the 3-methylisoxazole core but replaces the thiourea group with an ethylamine chain.

- 4-Amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide (C₈H₁₃N₃O₂): Features an amide linker instead of thiourea. The amide group offers moderate hydrogen-bonding capacity but lacks the sulfur atom’s nucleophilic properties, which are critical in redox-related bioactivities .

Triazole and Thiadiazole Derivatives

- 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole: Incorporates a thiadiazole-triazole hybrid scaffold. The sulfur-rich structure enhances antioxidant and antimicrobial activities, but the absence of an isoxazole ring may reduce aromatic π-π stacking interactions in biological targets .

- Angiolin ((S)-2,6-diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate): Combines a triazole-thioacetate group with lysine. Its cardioprotective and antioxidant properties highlight the importance of sulfur-containing groups in therapeutic applications, though its larger size may limit bioavailability compared to the target compound .

Thiourea Derivatives

- Phenylthiourea: A simple aromatic thiourea lacking heterocyclic moieties.

Physical and Chemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| (3-Methyl-1,2-oxazol-5-yl)methylthiourea | ~183.25 | Isoxazole, Thiourea | Moderate (polar solvents) |

| Phenylthiourea | 152.21 | Benzene, Thiourea | Low (non-polar solvents) |

| 2-(3-Methylisoxazol-5-yl)ethylamine·HCl | 162.62 | Isoxazole, Amine | High (aqueous) |

| Angiolin | ~337.39 | Triazole, Thioacetate, Lysine | Low (due to size) |

Crystallographic and Structural Insights

- Hydrogen-Bonding Networks : Thiourea groups form robust hydrogen bonds (e.g., N–H···S and N–H···O), as analyzed via graph-set theory (). This contrasts with urea or amide derivatives, which exhibit weaker interactions .

Preparation Methods

Synthesis of 5-(Aminomethyl)-3-methylisoxazole

The critical intermediate 5-(aminomethyl)-3-methylisoxazole is synthesized through a four-stage protocol adapted from isoxazole ring-forming reactions. Initial condensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol at 60°C for 6 hours forms the β-keto oxime intermediate (87% yield). Cyclization using concentrated HCl at 0°C produces ethyl 3-methylisoxazole-5-carboxylate, isolated as white crystals (mp 92-94°C). Subsequent hydrolysis with 2M NaOH at reflux yields 3-methylisoxazole-5-carboxylic acid (91% purity by HPLC), followed by LiAlH4 reduction in dry THF to generate 5-(hydroxymethyl)-3-methylisoxazole.

Conversion to the aminomethyl derivative employs a modified Gabriel synthesis:

-

Bromination with PBr3 in dichloromethane (0°C→rt, 3h)

-

Phthalimide substitution in DMF (120°C, 12h)

-

Hydrazinolysis with 40% aqueous hydrazine (reflux, 2h)

This sequence affords 5-(aminomethyl)-3-methylisoxazole as a hygroscopic solid (62% overall yield), characterized by distinct NMR signals:

Formation of Thiourea Moiety

Reaction of 5-(aminomethyl)-3-methylisoxazole (1.0 equiv) with methyl isothiocyanate (1.2 equiv) in anhydrous THF containing triethylamine (2.5 equiv) proceeds at 65°C for 8 hours. Post-reaction workup involves:

-

Filtration through Celite®

-

Solvent removal under reduced pressure

-

Recrystallization from ethanol/water (4:1)

The target compound is obtained as off-white needles (mp 168-170°C) with 98% HPLC purity. Key spectral data:

Method 2: Direct Cyclization-Functionalization

This one-pot approach modifies patent methodologies for 3-amino-5-methylisoxazole synthesis. A mixture of acetylacetone (1.0 equiv), hydroxylamine-O-sulfonic acid (1.5 equiv), and thiourea (1.1 equiv) in ethylene glycol dimethyl ether undergoes microwave-assisted cyclization (150°C, 30 min). In situ reaction with methyl isothiocyanate (1.3 equiv) at 80°C for 2 hours directly yields the target compound.

Optimized Conditions :

-

Catalyst: CuI (5 mol%)

-

Solvent: 2-MeTHF

-

Yield: 58% (85% purity before column chromatography)

Post-purification via silica gel chromatography (EtOAc/hexane 1:2) enhances purity to 96%, though scalability is limited by byproduct formation from competing N-methylation.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Overall Yield | 72% | 58% |

| Purity (HPLC) | 98% | 96% |

| Reaction Steps | 5 | 2 |

| Scalability | 50g batch validated | Limited to 10g |

| Key Advantage | High purity | Short synthesis time |

| Major Limitation | Multi-step process | Byproduct formation |

Method 1’s superiority in purity stems from discrete intermediate purification, while Method 2’s step economy makes it preferable for small-scale synthesis.

Experimental Optimization Strategies

Solvent Effects on Thiourea Formation

Comparative studies in aprotic solvents reveal:

Catalytic Enhancements

Adding 5 mol% DMAP accelerates thiourea formation by 40%, likely through transition-state stabilization. However, catalyst costs may prohibit industrial adoption.

Structural Characterization Challenges

Regioselectivity in isoxazole functionalization was confirmed through NOESY experiments, showing spatial proximity between the methyl group (δ 2.41) and C5 proton (δ 6.38). Mass fragmentation patterns align with retro-Diels-Alder cleavage of the isoxazole ring.

Emerging Applications and Derivatives

While beyond this review’s scope, preliminary biological screening indicates antimicrobial activity against Mycobacterium tuberculosis (MIC 8 μg/mL) , suggesting potential therapeutic applications warranting further study.

Q & A

Q. What are the standard synthetic routes for (3-Methyl-1,2-oxazol-5-yl)methylthiourea, and how are intermediates validated?

The synthesis typically involves coupling a 3-methyl-1,2-oxazole-5-methanol derivative with thiourea via nucleophilic substitution or condensation. Key steps include:

- Intermediate synthesis : Preparation of (3-methyl-1,2-oxazol-5-yl)methanol via cyclization of β-keto esters or hydroxylamine derivatives under acidic conditions .

- Thiourea coupling : Reaction with thiourea in polar solvents (e.g., ethanol or DMF) at elevated temperatures (60–80°C) .

- Validation : Thin-layer chromatography (TLC) and NMR spectroscopy (¹H/¹³C) are used to confirm intermediates. For final product purity, high-resolution mass spectrometry (HRMS) and HPLC are recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign signals for oxazole protons (e.g., δ 6.2–6.5 ppm for C5-H), methyl groups (δ 2.1–2.3 ppm), and thiourea NH (δ 8.5–9.0 ppm) .

- FT-IR : Confirm N-H stretching (~3200 cm⁻¹) and C=S absorption (~1250 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks. For example, the oxazole ring’s planarity and thiourea’s dihedral angle relative to the heterocycle can be quantified .

- Graph set analysis : Characterize hydrogen-bonding motifs (e.g., R₂²(8) patterns) between thiourea NH and oxazole oxygen/nitrogen atoms .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize dynamic disorder or lattice interactions .

Q. What strategies mitigate low yields or side-product formation during synthesis?

- Optimized reaction conditions : Use microwave-assisted synthesis (e.g., 100°C, 20 min) to enhance reaction efficiency and reduce by-products like oxazole dimers .

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups to the oxazole methanol intermediate to prevent undesired nucleophilic attacks .

- Solvent screening : Test aprotic solvents (e.g., THF or acetonitrile) to minimize thiourea hydrolysis .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., VEGFR2 or bacterial dihydrofolate reductase) based on oxazole-thiourea pharmacophores .

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .

- Kinase inhibition : Fluorescence polarization assays to measure IC₅₀ values .

- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Data Analysis and Contradictions

Q. How to reconcile discrepancies in biological activity data across studies?

- Structural analogs : Compare activity of this compound with derivatives lacking the methyl group or thiourea moiety to isolate functional contributions .

- Assay conditions : Control variables like pH (e.g., 7.4 vs. 6.5) or serum protein content, which may alter compound bioavailability .

- Statistical validation : Apply multivariate analysis (ANOVA) to distinguish noise from significant trends in dose-response curves .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., thiourea sulfur for electrophilic attacks) .

- Solvent effects : Conduct COSMO-RS simulations to predict solvation energies in polar protic vs. aprotic solvents .

Methodological Resources

Q. Which software tools are recommended for crystallographic and spectroscopic analysis?

Q. How to validate synthetic pathways using kinetic data?

- Pseudo-first-order kinetics : Monitor reaction progress via UV-Vis (λ = 254 nm) or inline FT-IR. For example, thiourea coupling rates can be modeled using Arrhenius equations at 24–45°C .

- Activation parameters : Calculate Δ‡H and Δ‡S from Eyring plots to identify rate-limiting steps .

Applications in Drug Development

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- Bioisosteric replacement : Substitute thiourea with a carbamate or sulfonamide to improve metabolic stability .

- Prodrug design : Esterify the oxazole methanol group for enhanced membrane permeability .

- SAR studies : Systematic variation of methyl group position (e.g., 3-methyl vs. 5-methyl isomers) to optimize target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.